molecular formula C18H16FN3OS2 B2950433 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide CAS No. 923089-52-5

4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Cat. No.: B2950433
CAS No.: 923089-52-5
M. Wt: 373.46
InChI Key: KFLRCCGVYGNAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-4-yl group and a butanamide chain linked to a 4-fluorophenylthio moiety.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRCCGVYGNAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a fluorophenyl group , a thiazole moiety , and an amide functional group , which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN3OSC_{15}H_{14}FN_3OS. The presence of the fluorine atom enhances lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Property Value
Molecular Weight305.35 g/mol
Melting PointNot established
SolubilitySoluble in DMSO
LogP3.5

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The thiazole moiety is often associated with anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have focused on the anticancer potential of thiazole derivatives. For instance, compounds sharing structural similarities with this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Inhibition of Tumor Growth : In vitro studies showed that derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic Insights : Compounds were found to induce apoptosis through the activation of caspases and the mitochondrial pathway.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been highlighted in various studies:

  • Cytokine Inhibition : Research indicated that it could suppress the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Studies : In vivo models demonstrated reduced paw edema in rats, suggesting anti-inflammatory efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Thiazole Derivatives :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that modifications at the phenyl ring significantly enhanced activity against prostate cancer cells .
  • Fluorinated Compounds :
    • Research highlighted that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts, enhancing their therapeutic index .

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structure can be dissected into three regions:

Thiazole core : Substituted at position 4 with pyridin-4-yl.

Amide chain : A butanamide group at position 2 of the thiazole.

4-Fluorophenylthio moiety : Attached via a sulfur atom to the butanamide chain.

Comparisons with analogs focus on variations in these regions, which influence physicochemical properties and target affinity.

Analog 1: GSK1570606A (2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide)

Structural Differences :

  • Thiazole substitution : Pyridin-2-yl vs. pyridin-4-yl.
  • Amide chain : Acetamide (C2) vs. butanamide (C4).
  • Linkage : Lacks the thioether group.

Functional Implications :

  • The pyridin-2-yl substitution may alter π-π stacking interactions compared to pyridin-4-yl.
  • Evaluated as a multitarget inhibitor against Mycobacterium tuberculosis enzymes (PyrG and PanK) .

Analog 2: N-[2-Benzenesulfonyl-1-(4-Fluorophenyl)Ethylidene]-N′-[4-(4-Methoxyphenyl)Thiazol-2-yl]Hydrazine

Structural Differences :

  • Core : Incorporates a hydrazine linker instead of an amide.
  • Substituents : Benzenesulfonyl and 4-methoxyphenyl groups.

Functional Implications :

  • Hydrazine linkage may confer chelating properties, useful in kinase inhibition (e.g., BRAF V600E) .

Analog 3: 2-(4-(4-Fluorophenyl)Piperazin-1-yl)-N-(4-(4-Methoxyphenyl)Thiazol-2-yl)Acetamide

Structural Differences :

  • Amide chain : Includes a piperazine ring linked to 4-fluorophenyl.
  • Thiazole substitution : 4-Methoxyphenyl vs. pyridin-4-yl.

Functional Implications :

  • The piperazine moiety improves solubility and may enhance interactions with charged residues in targets like matrix metalloproteinases (MMPs) .
  • Methoxyphenyl substitution could modulate steric effects compared to pyridinyl.

Analog 4: 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide

Structural Differences :

  • Sulfonamide group : Replaces the thioether linkage.
  • Substituents : 4-Methylphenyl vs. 4-fluorophenyl.

Functional Implications :

  • Sulfonamides are common in drugs due to their stability and hydrogen-bonding capacity.

Comparative Data Table

Compound Name (Reference) Thiazole Substituent Amide Chain Key Functional Groups Biological Target/Activity
Target Compound 4-Pyridin-4-yl Butanamide 4-Fluorophenylthio Hypothesized kinase/antimicrobial
GSK1570606A () 4-Pyridin-2-yl Acetamide 4-Fluorophenyl M. tuberculosis enzymes
Compound (BRAF Inhibitor) 4-Methoxyphenyl Hydrazine Benzenesulfonyl BRAF V600E kinase
Compound (MMP Inhibitor) 4-Methoxyphenyl Piperazine-acetamide 4-Fluorophenylpiperazine Matrix metalloproteinases
Compound Thiazol-2-yl Butanamide Sulfonamide, 4-methylphenyl Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.